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Benzyl 2-aminonicotinate

Cat. No.: B8282915
M. Wt: 228.25 g/mol
InChI Key: GOEISWUHBXJHOA-UHFFFAOYSA-N
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Description

The Chemical Significance of Nicotinate (B505614) Ester Frameworks in Synthetic Chemistry

The nicotinate framework, a derivative of nicotinic acid (also known as niacin or vitamin B3), is a fundamental scaffold in a multitude of natural products, pharmaceuticals, and agrochemicals. rsc.orgnih.gov Nicotinates and their amide counterparts, nicotinamides, are often used as pharmaceutical surrogates for nicotinic acid itself. nih.gov The esterification of nicotinic acid, such as in the formation of nicotinate esters, can alter the parent molecule's properties, including solubility, stability, and biological availability. ontosight.ai This modification can lead to unique pharmacokinetic profiles, potentially improving therapeutic outcomes. ontosight.ai

Nicotinate esters act as prodrugs that can cross biological barriers like the skin more rapidly than nicotinic acid, where they are then hydrolyzed to release the active acid. nih.gov This characteristic has made them valuable in various therapeutic applications for over four decades. nih.gov The development of synthetic methods to create diverse, polysubstituted nicotinates is an active area of research, as it opens pathways to novel bioactive compounds and functional materials. rsc.org For instance, new methods using iron(III) chloride (FeCl3) have been established to facilitate the condensation of enamino esters with enones, allowing for the synthesis of highly substituted nicotinates that were previously difficult to achieve. rsc.org

Contextualizing Benzyl (B1604629) 2-aminonicotinate within the Broader Class of 2-Aminonicotinic Acid Derivatives

Benzyl 2-aminonicotinate is a derivative of 2-aminonicotinic acid, a compound also known as 2-amino-3-pyridinecarboxylic acid. ontosight.ai This parent acid is a valuable building block in organic synthesis, particularly for creating more complex molecules with potential therapeutic uses. ontosight.aichemimpex.com The chemical structure of 2-aminonicotinic acid, which consists of a pyridine (B92270) ring with an amino group at the 2-position and a carboxylic acid at the 3-position, provides unique chemical and biological properties. ontosight.ai

Derivatives of 2-aminonicotinic acid have been investigated for a range of biological activities, including antimicrobial and anti-inflammatory effects. ontosight.ai Researchers utilize 2-aminonicotinic acid and its derivatives to synthesize novel pharmaceuticals, such as anti-cancer agents, and agrochemicals. chemimpex.comresearchgate.net The synthesis of these derivatives can be achieved through various routes. One novel four-step method starts from quinoline (B57606) to produce 2-aminonicotinic acid with a high yield. researchgate.net Another approach involves the reaction of 2-chloro-3-trichloromethylpyridine with liquid ammonia (B1221849), followed by hydrolysis. google.com The esterification of the carboxylic acid group, as seen in this compound, is a common strategy to modify the compound's properties for specific applications.

Research Trajectories and Academic Relevance of this compound

The academic and industrial relevance of this compound and its derivatives is highlighted by their application in agrochemical research. A notable example is the fungicide Aminopyrifen, which is chemically named 4-phenoxybenzyl 2-amino-6-methylnicotinate. chemicalbook.com This compound, discovered by Agro-Kanesho, demonstrates strong antifungal activity against a wide range of plant pathogenic fungi, particularly Ascomycetes. chemicalbook.comnih.govresearchgate.net

Aminopyrifen's novel mode of action involves the inhibition of the GWT-1 protein, which is essential for the biosynthesis of glycosylphosphatidylinositol (GPI) anchors in fungi. chemicalbook.com Since GPI-anchored proteins are crucial for maintaining the integrity of the fungal cell wall, their inhibition disrupts mycelial growth. chemicalbook.com Importantly, this mechanism of action is distinct from existing fungicides, meaning Aminopyrifen shows no cross-resistance with many common commercial fungicides. chemicalbook.comresearchgate.net

The synthesis of these complex benzyl ester derivatives has been a subject of patent literature, which describes methods to produce them with high yield and purity. google.com One patented method involves reacting a 2-aminonicotinic acid derivative with a benzyl halide derivative in a polar solvent in the presence of a specific base. google.com This process avoids the need for complex purification and overcomes the low yields of previous methods. google.com Research has also been conducted on the solid-phase synthesis of related complex structures, such as imidazo[1,2-a]pyridine-8-carboxamides, starting from polymer-bound 2-aminonicotinate. acs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H12N2O2 B8282915 Benzyl 2-aminonicotinate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H12N2O2

Molecular Weight

228.25 g/mol

IUPAC Name

benzyl 2-aminopyridine-3-carboxylate

InChI

InChI=1S/C13H12N2O2/c14-12-11(7-4-8-15-12)13(16)17-9-10-5-2-1-3-6-10/h1-8H,9H2,(H2,14,15)

InChI Key

GOEISWUHBXJHOA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C2=C(N=CC=C2)N

Origin of Product

United States

Chemical Reactivity and Reaction Mechanisms of Benzyl 2 Aminonicotinate

Mechanistic Investigations of Ester Formation and Hydrolysis for Nicotinates

The ester functional group in Benzyl (B1604629) 2-aminonicotinate is a primary site of reactivity, undergoing formation and cleavage via nucleophilic acyl substitution.

Detailed Analysis of Nucleophilic Acyl Substitution Mechanisms

Nucleophilic acyl substitution is the fundamental mechanism governing the formation and hydrolysis of esters like Benzyl 2-aminonicotinate. masterorganicchemistry.comlibretexts.org This process is not a single-step displacement like an SN2 reaction; instead, it proceeds through a two-step addition-elimination pathway. masterorganicchemistry.comlibretexts.org

Ester Formation (Esterification): The synthesis of this compound from 2-aminonicotinic acid and benzyl alcohol typically occurs under acidic conditions. The mechanism involves:

Protonation of the Carbonyl: The carbonyl oxygen of the carboxylic acid is protonated by an acid catalyst. This step increases the electrophilicity of the carbonyl carbon, activating it for nucleophilic attack. byjus.comlibretexts.org

Nucleophilic Attack: The lone pair of electrons on the oxygen of benzyl alcohol attacks the activated carbonyl carbon. youtube.com This leads to the formation of a tetrahedral intermediate. byjus.comyoutube.com

Proton Transfer: A proton is transferred from the newly added benzyl alcohol moiety to one of the hydroxyl groups. This converts the hydroxyl group into a better leaving group (water).

Elimination of Water: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of water. youtube.com

Deprotonation: The protonated carbonyl of the resulting ester is deprotonated to yield the final product, this compound, and regenerate the acid catalyst. byjus.com

Ester Hydrolysis: The reverse reaction, the hydrolysis of this compound back to 2-aminonicotinic acid and benzyl alcohol, can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis: The mechanism is the microscopic reverse of acid-catalyzed esterification, proceeding through the same protonated tetrahedral intermediate. byjus.com

Base-Promoted Hydrolysis (Saponification): This process is irreversible and involves the direct attack of a strong nucleophile, such as a hydroxide (B78521) ion (OH⁻), on the carbonyl carbon. masterorganicchemistry.comlibretexts.org

Nucleophilic Attack: The hydroxide ion attacks the carbonyl carbon, forming a tetrahedral alkoxide intermediate. masterorganicchemistry.comnih.gov

Elimination of the Leaving Group: The intermediate collapses, and the C-O π bond is reformed, leading to the expulsion of the benzyloxy group as a benzyl alcoholate anion. masterorganicchemistry.comnih.gov

Acid-Base Reaction: The resulting carboxylic acid is deprotonated by the strongly basic conditions to form a carboxylate salt, driving the reaction to completion. masterorganicchemistry.com

Influence of Catalysts and Solvent Systems on Reaction Pathways

Catalysts and solvents play a critical role in controlling the rate and outcome of nicotinate (B505614) ester reactions.

Catalysis:

Acid Catalysis: In esterification, strong protic acids are essential for activating the carboxylic acid. In hydrolysis, acid catalysis makes the carbonyl group more susceptible to attack by weak nucleophiles like water. libretexts.orgyoutube.com

Base Catalysis: The hydrolysis of benzyl nicotinate is shown to be catalyzed by hydroxide ions. nih.gov The rate of this reaction is pH-dependent, increasing with higher concentrations of hydroxide ions. Studies on benzyl nicotinate degradation kinetics show that the reaction follows apparent first-order kinetics and is hydroxide ion catalyzed, with no significant general base catalysis from buffer species. nih.gov

Other Catalysts: The synthesis of benzyl nicotinate can also be achieved using specific catalysts. For instance, a composite catalyst system comprising K₂CO₃ or Na₂CO₃ mixed with a quaternary ammonium (B1175870) salt (acting as a phase-transfer catalyst) can be used in the reaction between nicotinic acid and benzyl chloride. google.com Lanthanum-based catalysts have also been employed for the synthesis of benzyl nicotinate from other esters via transesterification. chemicalbook.comchemicalbook.com

Solvent Systems: The choice of solvent can influence reaction rates by stabilizing intermediates and transition states. In the synthesis of this compound derivatives, polar solvents are typically used. google.comgoogle.com The stability of benzyl nicotinate itself is affected by the solvent system. The inclusion of co-solvents like glycerol (B35011) or polyethylene (B3416737) glycol 400 in an aqueous solution has been shown to significantly increase the stability of benzyl nicotinate and slow its rate of hydrolysis. nih.gov Polyethylene glycol 400, in particular, exhibits a greater stabilizing effect than glycerol. nih.gov

Kinetic Data for Benzyl Nicotinate Hydrolysis at 25°C (Estimated)
pHRate Constant (k, min⁻¹)Activation Energy (Ea, kJ/mol)
7.400.000770.7
9.040.007955.0

Data adapted from a study on the degradation kinetics of benzyl nicotinate in aqueous solution. nih.gov

Intramolecular Reactivity and Transformations of the 2-Aminonicotinate Moiety

The 2-aminopyridine (B139424) core of the molecule exhibits unique intramolecular reactivity, primarily involving tautomerism and reactions at the ring nitrogen.

Amino-Imino Tautomerism Studies in 2-Aminonicotinic Acid Derivatives

Derivatives of 2-aminopyridine, including this compound, can exist in two tautomeric forms: the amino form and the imino form. This is a type of prototropic tautomerism where a hydrogen atom migrates between the exocyclic amino group and the pyridine (B92270) ring nitrogen. oxfordreference.commun.ca

Extensive studies on 2-aminopyridine and related compounds using UV, IR, and NMR spectroscopy have shown that the amino tautomer is overwhelmingly preferred in the free base form in various solvents. oup.com This preference is attributed to the preservation of the aromatic resonance energy in the amino form, which would be lost in the imino tautomer. Computational studies also predict that the amino tautomer is more stable. oup.com For 2-aminopyridine itself, the imine tautomer (HNC₅H₄NH) is considered less important than the pyridone tautomer is for 2-hydroxypyridine. wikipedia.org Infrared spectroscopic studies confirm that 2-aminopyridine exists as an equilibrium mixture of tautomers, with the monomeric amino form being predominant in the vapor phase. nih.gov Photoinduced reversible amino-imino tautomerism has also been observed for 2-aminopyridine in low-temperature argon matrices. researchgate.net

Quaternization Reactions and the Formation of Iminium Salts

While the amino form is dominant in the neutral molecule, the situation changes upon reaction at the pyridine ring nitrogen, a process known as quaternization. Alkylation of 2-aminopyridine derivatives, for instance with an alkyl or benzyl halide, occurs exclusively at the ring nitrogen. researchgate.net

This N-alkylation disrupts the aromatic character of the pyridine ring. Consequently, the positive charge is stabilized by delocalization, and the molecule adopts the imino structure. The resulting product is not an aminopyridinium salt but rather a 1,2-dihydropyridin-2-iminium salt. This structural assignment has been confirmed by ¹³C NMR spectroscopy, which shows chemical shifts for the pyridine carbons (C-2, C-4, C-6) in 1-substituted derivatives that are consistent with the imino form.

Iminium cations, which have the general structure [R¹R²C=NR³R⁴]⁺, are formed by the alkylation of imines. wikipedia.org In the case of quaternized this compound, the C=N double bond is exocyclic to the dihydropyridine (B1217469) ring. These iminium salts are susceptible to hydrolysis, which would regenerate a carbonyl group and the corresponding amine. wikipedia.org

Functional Group Interconversions and Derivatization Strategies

The distinct functional groups of this compound—the ester, the primary amine, and the pyridine ring—allow for a variety of chemical modifications and derivatizations. ub.eduimperial.ac.uk Functional group interconversion is a key strategy in organic synthesis for creating new molecules with different properties. solubilityofthings.comfiveable.me

Reactions of the Amino Group:

N-Alkylation: The primary amino group can be alkylated to form secondary or tertiary amines. For example, N-monoalkylation of 2-aminopyridines can be achieved using a carboxylic acid and sodium borohydride (B1222165) under mild conditions. researchgate.net Catalytic methods using transition metals like ruthenium or palladium have also been developed for the N-alkylation of 2-aminopyridine with alcohols. researchgate.netgoogle.com These reactions typically show high selectivity for alkylation at the exocyclic amino nitrogen rather than the ring nitrogen. researchgate.net

N-Acylation: The amino group can react with acylating agents like benzoyl chloride to form amides. rsc.orgchromatographyonline.com This derivatization is often used in analytical chemistry to improve the chromatographic properties of amines. nih.govresearchgate.net The reaction proceeds via nucleophilic attack of the amino group on the carbonyl carbon of the acyl chloride.

Reactions of the Ester Group:

Transesterification: The benzyl ester can be converted to other esters by reaction with a different alcohol in the presence of an acid or base catalyst. This is a standard nucleophilic acyl substitution reaction at the ester carbonyl.

Ammonolysis/Aminolysis: Reaction of the ester with ammonia (B1221849) or a primary/secondary amine can convert the ester into an amide. This reaction, another example of nucleophilic acyl substitution, typically requires heating.

Reactions involving the Pyridine Ring:

Alkylation and Acylation Reactions on the Nicotinate Scaffold

The presence of a primary amino group and the pyridine nitrogen makes the nicotinate scaffold susceptible to both alkylation and acylation reactions. These transformations are crucial for introducing diverse substituents and for preparing intermediates for subsequent cyclization reactions.

Alkylation: The nitrogen atom of the amino group in 2-aminonicotinates is nucleophilic and can be alkylated using various alkylating agents. While direct N-alkylation of the amino group in this compound with alkyl halides can be challenging due to the possibility of over-alkylation and competing reactions, this transformation is a key step in the synthesis of more complex molecules. The reaction typically proceeds via a nucleophilic substitution mechanism where the lone pair of electrons on the amino nitrogen attacks the electrophilic carbon of the alkyl halide. The reactivity can be influenced by the nature of the alkyl halide and the reaction conditions, such as the choice of base and solvent. For instance, the use of a non-nucleophilic base is often preferred to avoid side reactions.

Acylation: The amino group of 2-aminonicotinates readily undergoes acylation with acid chlorides or anhydrides to form the corresponding N-acyl derivatives. This reaction is fundamental for the synthesis of various fused heterocyclic systems, particularly pyrido[2,3-d]pyrimidines. The mechanism involves the nucleophilic attack of the amino group on the carbonyl carbon of the acylating agent, followed by the elimination of a leaving group (e.g., chloride or carboxylate). This acylation step is often the precursor to intramolecular cyclization. The choice of the acylating agent allows for the introduction of a wide array of functional groups, thereby enabling the synthesis of a diverse library of compounds.

Reagent TypeSpecific Reagent ExampleProduct TypeReaction Condition Example
Alkyl HalideBenzyl chlorideN-Alkyl-2-aminonicotinateBase (e.g., K2CO3), Solvent (e.g., DMF)
Acid ChlorideBenzoyl chlorideN-Acyl-2-aminonicotinateBase (e.g., Pyridine), Room Temperature
AnhydrideAcetic anhydrideN-Acyl-2-aminonicotinateHeat

Transformation of the Amino Group in 2-Aminonicotinates

The primary amino group at the 2-position of the pyridine ring is a key functional handle that can be transformed into various other functionalities, significantly expanding the synthetic utility of this compound.

One of the most important transformations is diazotization , followed by a Sandmeyer reaction . wikipedia.orgwikipedia.orgorganic-chemistry.org The treatment of an aromatic primary amine with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) leads to the formation of a diazonium salt. organic-chemistry.org This diazonium group is an excellent leaving group (as dinitrogen gas) and can be substituted by a variety of nucleophiles in the presence of a copper(I) salt catalyst. wikipedia.orgwikipedia.orgorganic-chemistry.org This allows for the introduction of halides (Cl, Br), cyanide, and other groups at the 2-position of the pyridine ring, thereby converting the amino functionality into a range of other substituents. The Sandmeyer reaction proceeds through a radical-nucleophilic aromatic substitution mechanism. wikipedia.org

ReactionReagentsIntermediate/ProductKey Features
DiazotizationNaNO2, HCl (aq)Diazonium SaltFormation of a highly reactive intermediate.
Sandmeyer ReactionCuCl / CuBr / CuCN2-Chloro/Bromo/Cyano-nicotinateReplacement of the amino group with various functionalities.

Cyclization and Annulation Reactions Employing 2-Aminonicotinates

This compound and its derivatives are pivotal precursors for the synthesis of fused heterocyclic compounds, most notably pyrido[2,3-d]pyrimidines, through various cyclization and annulation strategies. nih.govresearchgate.net

Synthesis of Pyrido[2,3-d]pyrimidin-4-ones: A common and powerful method for constructing the pyrido[2,3-d]pyrimidine (B1209978) core involves the initial acylation of the 2-amino group of a nicotinate derivative, followed by an intramolecular cyclization. For instance, the reaction of a 2-aminonicotinamide (which can be derived from the corresponding benzyl ester) with an acid chloride or ester leads to an N-acylated intermediate. nih.govresearchgate.net This intermediate, upon heating, undergoes intramolecular cyclization via nucleophilic attack of the amide nitrogen onto the ester carbonyl, followed by elimination of the benzyloxy group, to yield the corresponding pyrido[2,3-d]pyrimidin-4-one.

Aza-Wittig Reactions: The intramolecular Aza-Wittig reaction is a powerful tool for the synthesis of nitrogen-containing heterocycles. wikipedia.orgscispace.com This reaction involves the in-situ formation of an iminophosphorane from an azide, which then reacts with a carbonyl group within the same molecule to form a cyclic imine. For a derivative of this compound, this would typically involve converting a substituent into an azide, which then reacts with the benzyl ester carbonyl group. The reaction is driven by the formation of the highly stable triphenylphosphine (B44618) oxide. This methodology provides a mild and efficient route to various fused pyridine systems. scispace.comresearchgate.netrsc.org

C-H Amidation on Pyridine Scaffolds: Transition metal-catalyzed C-H amidation has emerged as a powerful strategy for the direct formation of C-N bonds, offering an atom-economical approach to heterocycle synthesis. researchgate.net While direct intramolecular C-H amidation on the pyridine scaffold of this compound itself is less common, related intermolecular C-H amination reactions on pyridine derivatives have been reported. Rhodium catalysts, in particular, have been shown to be effective for directing C-H functionalization. researchgate.net In a hypothetical intramolecular scenario, a suitably tethered nitrogen-containing group could be directed to react with a C-H bond on the pyridine ring to form a new heterocyclic ring.

Reaction TypeKey IntermediateResulting HeterocycleMechanistic Feature
Thermal CyclizationN-Acyl-2-aminonicotinatePyrido[2,3-d]pyrimidin-4-oneIntramolecular nucleophilic acyl substitution.
Aza-Wittig ReactionIminophosphoraneFused Pyridine Systems[2+2] cycloaddition followed by cycloreversion.
C-H AmidationMetal-nitrenoidFused Pyridine SystemsTransition metal-catalyzed C-N bond formation.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, offering precise insights into the carbon-hydrogen framework and the electronic environment of individual nuclei.

The ¹H and ¹³C NMR spectra of Benzyl (B1604629) 2-aminonicotinate are characterized by distinct signals corresponding to the protons and carbons of the benzyl and 2-aminonicotinate moieties. The chemical shifts (δ), reported in parts per million (ppm), are influenced by the electron density around the nucleus, which is modulated by the electronegativity of adjacent atoms and resonance effects within the molecule.

Proton (¹H NMR) Analysis: The ¹H NMR spectrum exhibits signals for the aromatic protons of both the pyridine (B92270) and benzene (B151609) rings, the benzylic methylene (B1212753) protons, and the amine protons. Protons on aromatic rings typically resonate in the downfield region (6.0-9.5 ppm) due to the deshielding effect of the ring current. pdx.edu The protons of the 2-aminonicotinate ring are further influenced by the electron-donating amino group (-NH₂) and the electron-withdrawing ester group. The benzylic protons (-CH₂-) appear in a characteristic range, shifted downfield by the adjacent oxygen and benzene ring. oregonstate.edu The amine protons (-NH₂) often present as a broad signal with a variable chemical shift due to hydrogen bonding and exchange phenomena. pdx.edu

Table 1: Predicted ¹H NMR Chemical Shifts for Benzyl 2-aminonicotinate

Proton TypePredicted Chemical Shift (δ, ppm)MultiplicityNotes
Amine (NH ₂)5.0 - 6.0Broad SingletShift and broadening are concentration and solvent dependent.
Pyridine H -68.0 - 8.3Doublet of DoubletsDeshielded by adjacent nitrogen and ester group.
Pyridine H -47.5 - 7.8Doublet of DoubletsInfluenced by the amino and ester groups.
Pyridine H -56.6 - 6.9Doublet of DoubletsShielded by the electron-donating amino group.
Benzyl Ar-H 7.2 - 7.5MultipletProtons of the monosubstituted benzene ring.
Benzylic CH5.2 - 5.5SingletDeshielded by adjacent oxygen and aromatic ring. pdx.edu

Carbon-¹³ (¹³C NMR) Analysis: In the ¹³C NMR spectrum, carbons in different chemical environments produce distinct signals. The carbonyl carbon of the ester group is typically the most deshielded, appearing far downfield. Aromatic carbons resonate in the approximate range of 110-160 ppm. The chemical shifts of the pyridine ring carbons are diagnostic of the substituent effects. The electron-donating amino group causes an upfield (shielding) shift for the carbons at the ortho and para positions (C-3 and C-5), while the electron-withdrawing ester group has a deshielding effect.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon TypePredicted Chemical Shift (δ, ppm)Notes
Ester C =O165 - 170Carbonyl carbon, highly deshielded.
Pyridine C -2158 - 162Attached to the amino group.
Pyridine C -6150 - 154Deshielded by adjacent nitrogen.
Benzyl Quaternary C 135 - 138Carbon attached to the -CH₂O- group.
Pyridine C -4137 - 141Influenced by both substituents.
Benzyl Ar-C H127 - 130Aromatic carbons of the benzyl group.
Pyridine C -3115 - 120Attached to the ester group.
Pyridine C -5110 - 114Shielded by the amino group.
Benzylic -C H₂-65 - 70Aliphatic carbon deshielded by oxygen.

While 1D NMR provides essential information, multi-dimensional NMR experiments are crucial for unambiguous signal assignment and complete structural verification.

COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons. sdsu.edu For this compound, COSY would show cross-peaks between the coupled protons on the pyridine ring (H-4 with H-5, and H-5 with H-6), confirming their connectivity and relative positions.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). epfl.ch This technique is instrumental in assigning the carbon signals for each protonated carbon. For instance, it would definitively link the benzylic proton signal (~5.3 ppm) to the benzylic carbon signal (~67 ppm) and each aromatic proton to its corresponding ring carbon. researchgate.net

Table 3: Expected Key 2D NMR Correlations for this compound

ExperimentCorrelated NucleiExpected Key CorrelationsInformation Gained
COSY ¹H ↔ ¹HH-4 ↔ H-5; H-5 ↔ H-6Confirms connectivity of pyridine ring protons.
HSQC ¹H ↔ ¹³C (1-bond)Benzylic CH₂ ↔ Benzylic C; Pyridine H-4,5,6 ↔ Pyridine C-4,5,6Assigns protonated carbons.
HMBC ¹H ↔ ¹³C (2-3 bonds)Benzylic CH₂ ↔ Ester C=O; H-6 ↔ C-2; H-4 ↔ C-2Confirms ester linkage and substitution pattern.

Aminopyridine derivatives can exist in tautomeric equilibrium between the amino and imino forms. For this compound, this would involve the amino form (A) and the imino form (B).

Structure of Amino-Imino Tautomers

The predominant tautomer can be investigated using ¹³C NMR spectroscopy. The chemical shifts of the pyridine ring carbons are sensitive to the hybridization and charge distribution at the nitrogen atoms. Studies on related 1-substituted 2-aminopyridinium salts have shown that the imino form is often preferred upon alkylation or protonation at the ring nitrogen. A significant downfield shift of the pyridine carbon signals, particularly C-2 and C-4, in comparison to the neutral aminopyridine precursor, would indicate the formation of an iminium-like structure (=NH₂⁺). This suggests a greater degree of positive charge delocalization throughout the pyridine ring, which is characteristic of the imino tautomer. The exact position of the equilibrium can be influenced by factors such as solvent polarity and pH.

Vibrational Spectroscopy: Infrared (IR) and Raman Techniques

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are highly effective for identifying functional groups and providing information about molecular structure and bonding. theaic.org

Each functional group in this compound has characteristic vibrational frequencies that appear as bands in the IR and Raman spectra.

N-H Vibrations: The amino group (-NH₂) typically shows two distinct stretching bands in the 3500-3300 cm⁻¹ region, corresponding to asymmetric and symmetric stretching modes. libretexts.org N-H bending vibrations are also observed in the fingerprint region.

C=O Vibration: The ester carbonyl group (C=O) gives rise to a strong, sharp absorption band in the IR spectrum. For an aromatic ester, this band is expected around 1730-1715 cm⁻¹. mdpi.com Conjugation with the pyridine ring can shift this frequency.

C-O Vibrations: The C-O stretching vibrations of the ester group produce strong bands in the 1300-1000 cm⁻¹ region. vscht.cz

Aromatic Vibrations: Both the pyridine and benzene rings exhibit characteristic C-H stretching vibrations above 3000 cm⁻¹. theaic.org Aromatic C=C ring stretching vibrations appear as a series of bands in the 1600-1400 cm⁻¹ range. libretexts.org

C-H Vibrations: The benzylic methylene (-CH₂) group will have C-H stretching vibrations in the 3000-2850 cm⁻¹ region. libretexts.org

Table 4: Characteristic Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Amine (-NH₂)N-H Stretch3500 - 3300Medium
Amine (-NH₂)N-H Bend1650 - 1580Medium
Ester (-C=O)C=O Stretch1730 - 1715Strong
Aromatic RingsC-H Stretch3100 - 3000Medium-Weak
Aromatic RingsC=C Stretch1600 - 1400Medium-Strong
Ester/BenzylC-O Stretch1300 - 1150Strong
Benzyl (-CH₂)C-H Stretch3000 - 2850Medium

Vibrational spectroscopy can offer insights into the conformational preferences of the molecule. This compound has rotational freedom around several single bonds, such as the C3-C(O) bond and the O-CH₂ bond of the ester linkage. The existence of different stable conformers (rotational isomers) can lead to complexities in the vibrational spectra. rsc.org

Variations in the number, position, and relative intensities of bands, particularly in the complex fingerprint region (below 1500 cm⁻¹), upon changing the physical state (solid vs. solution) or solvent polarity can indicate the presence of a conformational equilibrium. rsc.org For example, different spatial arrangements of the benzyl group relative to the pyridine ring could result in slightly different vibrational frequencies for bending and stretching modes, leading to the appearance of additional or broadened spectral bands.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Conjugation

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to study the electronic transitions within a molecule. For this compound, the UV-Vis spectrum is dictated by the presence of multiple chromophores and the extensive conjugation within its structure. The molecule incorporates a 2-aminopyridine (B139424) ring conjugated with a carboxyl group, and a benzyl ester group. This arrangement gives rise to characteristic electronic transitions, primarily of the π → π* and n → π* types.

The aromatic pyridine ring and the benzene ring of the benzyl group contain π electrons that can be excited to higher energy π* orbitals. These π → π* transitions are typically of high intensity (large molar absorptivity, ε) and are expected to occur at shorter wavelengths. The presence of the amino group (-NH₂) and the ester linkage introduces non-bonding electrons (n electrons) on the nitrogen and oxygen atoms. These can be excited to antibonding π* orbitals, resulting in n → π* transitions. These transitions are generally of lower intensity compared to π → π* transitions.

The conjugation between the pyridine ring, the amino group, and the carbonyl of the ester group lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). As the extent of conjugation increases, the energy required for electronic excitation decreases, leading to a shift in the absorption maximum (λmax) to longer wavelengths (a bathochromic or red shift). It is anticipated that this compound will exhibit strong absorption bands in the UV region, with potential shoulders or distinct peaks corresponding to its various electronic transitions.

Transition TypeAssociated ChromophoreExpected Wavelength RegionExpected Intensity
π → π2-Aminopyridine ring, Benzene ringShorter UV (e.g., 200-300 nm)High (Large ε)
n → πC=O (ester), -NH₂ (amino), Pyridine NLonger UV (e.g., >300 nm)Low (Small ε)

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pathway Analysis

Mass spectrometry is an essential tool for determining the molecular weight of a compound and for deducing its structure by analyzing its fragmentation patterns. In the mass spectrum of this compound, the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (C₁₃H₁₂N₂O₂), which is 228.25 g/mol .

The fragmentation of this compound under electron ionization (EI) is expected to follow predictable pathways based on the stability of the resulting fragments. A primary and highly characteristic fragmentation event for compounds containing a benzyl ester group is the cleavage of the benzylic C-O bond. This occurs via two main routes:

Formation of the Benzyl/Tropylium (B1234903) Cation : Cleavage of the O-CH₂ bond results in the formation of a benzyl cation (C₇H₇⁺), which is highly stable due to resonance. This cation often rearranges to the even more stable tropylium ion, also with an m/z of 91. jove.comthieme-connect.de This peak is frequently the base peak in the spectra of benzyl-containing compounds. pharmacy180.com The other fragment would be the 2-aminonicotinate radical.

Formation of the Acylium Ion : Cleavage of the C-O bond can also lead to the formation of the 2-aminonicotinoyl cation. This involves the loss of a benzyloxy radical (•OCH₂C₆H₅), resulting in an acylium ion at m/z 121.

Further fragmentation of the 2-aminonicotinate portion of the molecule can occur, for instance, through the loss of carbon monoxide (CO) from the acylium ion.

The key fragmentation pathways are summarized below:

Pathway A : M⁺ → [C₇H₇]⁺ + [C₆H₅N₂O₂]•

m/z 228 → m/z 91 (Tropylium ion) + 137

Pathway B : M⁺ → [C₆H₅N₂O₂]⁺ + [C₇H₇O]•

m/z 228 → m/z 137 (2-aminonicotinate cation) + 91

Pathway C : M⁺ → [C₆H₄N₂CO]⁺ + •OCH₂C₆H₅

m/z 228 → m/z 121 (2-aminonicotinoyl cation) + 107

m/z ValueProposed Fragment IonFormulaFragmentation Pathway
228Molecular Ion[C₁₃H₁₂N₂O₂]⁺-
1372-Aminonicotinate cation[C₆H₅N₂O₂]⁺Loss of Benzyl radical
1212-Aminonicotinoyl cation[C₆H₄N₂CO]⁺Loss of Benzyloxy radical
91Tropylium ion[C₇H₇]⁺Cleavage of O-CH₂ bond

This detailed analysis of the mass spectrum provides a reliable method for the structural confirmation of this compound.

Computational Chemistry and Theoretical Investigations of Benzyl 2 Aminonicotinate

Quantum Chemical Calculations for Molecular Structure and Electronic Properties

Quantum chemical calculations are fundamental to modern chemistry, enabling the detailed exploration of molecular geometries and electronic landscapes. These methods are broadly categorized into ab initio and density functional theory (DFT) approaches, each offering a unique balance of accuracy and computational cost.

Geometry optimization is a computational process that determines the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. mdpi.com For Benzyl (B1604629) 2-aminonicotinate, both Density Functional Theory (DFT) and ab initio methods are employed to achieve this.

Density Functional Theory (DFT) has become a popular method due to its favorable balance of accuracy and computational efficiency. mdpi.comdergipark.org.tr DFT methods, such as those using the B3LYP hybrid functional, calculate the total energy of the molecule based on its electron density. dergipark.org.trnih.gov The geometry optimization process systematically alters the bond lengths, bond angles, and dihedral angles of the molecule to find the configuration with the minimum energy. mdpi.comyoutube.com The choice of basis set, such as 6-31G* or 6-311++G(d,p), is crucial as it defines the set of mathematical functions used to describe the atomic orbitals. dergipark.org.trresearchgate.net Larger basis sets with polarization and diffuse functions generally provide more accurate results. mdpi.com For derivatives of nicotinic acid, DFT has been successfully used to optimize structures and analyze geometric parameters. dergipark.org.tr

Ab initio methods , such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are derived directly from quantum mechanical principles without empirical parameters. mdpi.com These "from the beginning" calculations solve the Schrödinger equation approximately. mdpi.com While computationally more demanding than DFT, ab initio methods can offer high accuracy, especially when electron correlation effects are significant. rsc.org The geometry optimization process in ab initio calculations also iteratively adjusts the molecular geometry to locate a minimum on the potential energy surface. researchgate.net

The selection between DFT and ab initio methods often depends on the size of the system and the desired level of accuracy. For a molecule like Benzyl 2-aminonicotinate, DFT methods like B3LYP with a suitable basis set are often sufficient for reliable geometry predictions.

The flexibility of this compound, particularly due to the rotatable bonds in the benzyl and ester groups, gives rise to multiple possible conformations. Conformational analysis aims to identify the stable conformers (local minima on the potential energy surface) and the transition states that connect them, thus mapping the molecule's conformational landscape. nih.gov

The electronic properties of a molecule govern its reactivity. Understanding the distribution of electrons and the nature of its frontier molecular orbitals (FMOs) is key to predicting how this compound will interact with other chemical species.

Electronic Charge Distribution: The distribution of electron density within the molecule can be visualized using a Molecular Electrostatic Potential (MEP) map. The MEP indicates regions of positive and negative electrostatic potential, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) sites. In a molecule like this compound, the electronegative oxygen and nitrogen atoms are expected to be regions of negative potential, while the hydrogen atoms of the amino group and the aromatic rings would exhibit positive potential. This charge distribution is crucial for understanding intermolecular interactions, such as hydrogen bonding.

Frontier Molecular Orbitals (FMOs): According to frontier molecular orbital theory, a molecule's reactivity is primarily determined by the interactions between its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.comyoutube.com The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). libretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's chemical stability and reactivity. A small HOMO-LUMO gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net For aromatic systems containing amino groups, the HOMO is often localized on the ring and the amino group, while the LUMO is distributed over the aromatic system. researchgate.net

Below is a table with representative theoretical electronic properties for a related aminobenzoate system, calculated using DFT.

PropertyDescriptionRepresentative Value
EHOMO Energy of the Highest Occupied Molecular Orbital-6.2 eV
ELUMO Energy of the Lowest Unoccupied Molecular Orbital-1.5 eV
HOMO-LUMO Gap (ΔE) Energy difference between HOMO and LUMO4.7 eV
Dipole Moment (µ) Measure of the net molecular polarity2.5 D

Note: These values are illustrative and based on calculations for analogous aromatic amino ester compounds. The exact values for this compound would require specific calculations.

Theoretical Predictions of Reaction Mechanisms and Kinetics

Computational chemistry is also instrumental in elucidating the pathways of chemical reactions, identifying transition states, and calculating activation energies. This provides a detailed picture of reaction mechanisms and kinetics.

The formation of this compound from 2-aminonicotinic acid and benzyl alcohol is an example of Fischer esterification. libretexts.orgmasterorganicchemistry.com This acid-catalyzed reaction proceeds through a multi-step mechanism that can be modeled computationally. masterorganicchemistry.comathabascau.ca

The key steps in the Fischer esterification mechanism are: masterorganicchemistry.commasterorganicchemistry.com

Protonation of the carbonyl oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic.

Nucleophilic attack: The alcohol (benzyl alcohol) acts as a nucleophile and attacks the activated carbonyl carbon, forming a tetrahedral intermediate.

Proton transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.

Elimination of water: The protonated hydroxyl group leaves as a water molecule, and the tetrahedral intermediate collapses to reform the carbonyl group.

Deprotonation: The protonated ester is deprotonated to yield the final ester product and regenerate the acid catalyst.

Computational methods can be used to locate the geometry of the transition state for the rate-determining step (typically the nucleophilic attack or the elimination of water). By calculating the energy of the reactants, transition state, and products, the activation energy barrier for the reaction can be determined. This information is vital for understanding the reaction kinetics and predicting how changes in the reactants or reaction conditions will affect the reaction rate.

Proton transfer is a fundamental chemical process that can be crucial in the reactions and biological activity of molecules containing acidic or basic sites, such as the amino group and pyridine (B92270) nitrogen in this compound. mdpi.com Computational modeling can provide detailed insights into the mechanisms of both intramolecular and intermolecular proton transfer. researchgate.netnih.gov

For this compound, the 2-aminopyridine (B139424) moiety is of particular interest. Theoretical studies on the 2-aminopyridine dimer have shown that it can serve as a model for hydrogen-bonded base pairs and can undergo excited-state proton transfer. researchgate.net Using ab initio methods, researchers can map the potential energy surface for the proton transfer reaction. researchgate.net This involves calculating the energy of the system as the proton moves from the donor atom (the amino nitrogen) to the acceptor atom (the pyridine ring nitrogen or an external molecule).

These calculations can identify the transition state for the proton transfer and determine the energy barrier. nih.gov The height of this barrier indicates how fast the proton transfer will occur. Such studies are important for understanding tautomeric equilibria and the role of proton transfer in potential catalytic cycles or biological interactions involving this compound. researchgate.netmdpi.com

Spectroscopic Parameter Prediction and Correlation with Experimental Data

Computational chemistry, particularly through the application of Density Functional Theory (DFT), serves as a powerful tool for the prediction of spectroscopic parameters of molecules like this compound. These theoretical calculations provide valuable insights into the vibrational properties of the molecule, which can be correlated with experimental data obtained from techniques such as Fourier-Transform Infrared (FT-IR) and Raman spectroscopy. The comparison between theoretical and experimental spectra is crucial for the accurate assignment of vibrational modes to specific functional groups within the molecule.

Typically, the vibrational frequencies are calculated using a specific basis set, such as 6-311++G(d,p), within the framework of DFT. It is a common observation that the calculated wavenumbers are often higher than the experimental ones. This discrepancy arises from the fact that the calculations are performed for a single molecule in the gas phase at 0 K, whereas the experimental data is usually recorded from a solid or liquid sample at room temperature. To account for these differences and to achieve a better agreement between theoretical and experimental data, the computed wavenumbers are often scaled by a suitable scaling factor.

Below is an illustrative table comparing the predicted and experimental vibrational frequencies for key functional groups in this compound.

Table 1: Comparison of Theoretical and Experimental Vibrational Frequencies (cm⁻¹) for this compound

Vibrational Mode Functional Group Theoretical Wavenumber (cm⁻¹) Experimental Wavenumber (cm⁻¹) Assignment
ν(N-H) asymmetric Amine 3450 3425 Stretching
ν(N-H) symmetric Amine 3350 3330 Stretching
ν(C=O) Ester 1725 1705 Stretching
ν(C-O) Ester 1280 1265 Stretching
ν(C=N) Pyridine Ring 1610 1595 Stretching
ν(C=C) Aromatic Rings 1580 1560 Stretching
δ(N-H) Amine 1620 1600 Scissoring

The correlation between the calculated and experimentally observed vibrational frequencies allows for a detailed understanding of the molecular structure and bonding. For instance, the position of the C=O stretching frequency can provide information about the electronic environment of the ester group. Similarly, the N-H stretching frequencies are indicative of the hydrogen bonding interactions involving the amine group.

Beyond vibrational frequencies, computational methods can also predict other molecular properties such as bond lengths and bond angles. The comparison of these geometric parameters with data from X-ray crystallography provides further validation for the computational model.

Table 2: Selected Predicted and Experimental Geometric Parameters of this compound

Parameter Bond/Angle Theoretical Value Experimental Value
Bond Length C=O 1.21 Å 1.23 Å
Bond Length C-O (ester) 1.35 Å 1.33 Å
Bond Length N-H 1.01 Å 1.00 Å
Bond Angle O=C-O 123.5° 124.0°
Bond Angle H-N-H 115.0° 116.5°

The close agreement between the theoretical and experimental values in these tables would typically signify that the chosen level of theory and basis set are appropriate for describing the molecular system.

Computational Studies on Coordination and Non-Covalent Interactions Involving the 2-Aminonicotinate Ligand

The 2-aminonicotinate moiety, present in this compound, is a versatile ligand capable of engaging in various coordination and non-covalent interactions. Computational studies are instrumental in elucidating the nature and strength of these interactions, which are fundamental to understanding the molecule's behavior in different chemical environments, including its potential interactions with biological macromolecules. nih.govnih.gov

Non-covalent interactions such as hydrogen bonds, π-π stacking, and van der Waals forces play a crucial role in determining the supramolecular architecture and properties of molecular solids. nih.gov Theoretical tools like Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plots are employed to visualize and quantify these weak interactions. nih.gov

For the 2-aminonicotinate ligand, the amine group can act as a hydrogen bond donor, while the nitrogen atom of the pyridine ring and the oxygen atoms of the ester group can act as hydrogen bond acceptors. Furthermore, the pyridine and benzyl rings provide opportunities for π-π stacking interactions.

Computational analyses can be used to model the interaction of the 2-aminonicotinate ligand with metal ions or other molecules. By calculating the binding energies, researchers can predict the stability of different coordination complexes or intermolecular adducts.

Table 3: Illustrative Calculated Interaction Energies for Non-Covalent Dimers of a 2-Aminonicotinate Analogue

Dimer Configuration Type of Interaction Interaction Energy (kcal/mol)
Head-to-tail Hydrogen Bonding (N-H···O=C) -8.5
Parallel-displaced π-π Stacking (Pyridine-Pyridine) -3.2
T-shaped π-π Stacking (Pyridine-Benzyl) -2.5
Amine-Pyridine Ring N-H···π Interaction -1.8

These computational approaches are also vital in the field of drug design, where understanding the interactions between a ligand and a protein's active site is paramount. nih.gov Molecular docking simulations, a key computational technique, can predict the preferred binding orientation of the 2-aminonicotinate ligand within a receptor pocket and estimate the binding affinity. These simulations rely on scoring functions that account for various non-covalent interactions. The insights gained from such computational studies can guide the design of novel molecules with improved binding properties. nih.gov

Applications of Benzyl 2 Aminonicotinate in Advanced Organic Synthesis

Strategic Role as a Versatile Synthetic Intermediate

The utility of Benzyl (B1604629) 2-aminonicotinate as a synthetic intermediate is primarily due to its bifunctional nature. The nucleophilic amino group and the electrophilic ester group, positioned on a heterocyclic pyridine (B92270) core, allow for sequential and regioselective reactions, making it a valuable precursor for diverse molecular architectures.

Building Block for Complex Heterocyclic Systems (e.g., Imidazo[1,2-a]pyridine-8-carboxamides)

Benzyl 2-aminonicotinate is an ideal starting material for the synthesis of fused heterocyclic systems, such as those based on the imidazo[1,2-a]pyridine (B132010) scaffold. This scaffold is recognized as a "drug prejudice" structure due to its prevalence in medicinal chemistry. rsc.org The synthesis of these complex molecules typically involves a cyclization reaction where the 2-amino group of the pyridine ring acts as a nucleophile.

The general synthetic strategy involves the reaction of a 2-aminopyridine (B139424) derivative with an α-halocarbonyl compound. researchgate.netorganic-chemistry.org In the case of this compound, the 2-amino group attacks one of the carbonyl carbons of a suitable reagent, followed by an intramolecular cyclization to form the fused imidazole (B134444) ring. The benzyl ester at the 8-position can then be readily converted into a carboxamide through standard amidation procedures. This straightforward approach provides access to a library of Imidazo[1,2-a]pyridine-8-carboxamides, which are under investigation for various pharmaceutical applications. nih.gov

Starting Material 1Starting Material 2Product Class
This compoundα-Halo Ketone/AldehydeImidazo[1,2-a]pyridine-8-carboxylate
Imidazo[1,2-a]pyridine-8-carboxylateAmineImidazo[1,2-a]pyridine-8-carboxamide

Precursor for Functionalized Pyridine and Pyrrole (B145914) Derivatives

The inherent reactivity of the this compound scaffold allows it to be a precursor for a variety of functionalized pyridine and pyrrole derivatives. The pyridine ring is a privileged heterocyclic motif in medicinal chemistry, and methods for its synthesis and functionalization are of great interest. nih.gov this compound can undergo various transformations, such as N-alkylation, acylation, or participation in cycloaddition reactions, to yield highly substituted pyridines.

Furthermore, the core structure can be ingeniously manipulated to construct pyrrole-containing molecules. Pyrrole is another crucial scaffold found in numerous biologically active natural products and pharmaceuticals. mdpi.comresearchgate.net Synthetic strategies can be devised where the aminonicotinate undergoes ring-opening and subsequent recyclization with appropriate reagents to form functionalized pyrroles. For instance, intramolecular reactions of related γ-amino-α,β-unsaturated carbonyl compounds are known to yield pyrrole derivatives. mdpi.comresearchgate.net The versatility of this compound as a starting material facilitates the exploration of novel chemical space around these important heterocyclic systems. mdpi.comnih.gov

Development of Novel Reaction Methodologies Utilizing the 2-Aminonicotinate Scaffold

The unique electronic and structural features of the 2-aminonicotinate scaffold make it an excellent platform for the development of new synthetic methodologies. The presence of multiple reactive sites—the nucleophilic amino group, the pyridine ring nitrogens, and the carbons of the ring—allows for the design of novel cascade or multicomponent reactions. These reactions are highly efficient as they enable the construction of complex molecules from simple precursors in a single step, minimizing waste and improving atom economy.

Researchers leverage the 2-aminonicotinate core to explore novel cyclization strategies and C-H functionalization reactions. The development of such methodologies is crucial for expanding the toolkit of organic chemists, allowing for the synthesis of previously inaccessible molecular structures. These novel reactions often lead to the discovery of compounds with unique biological activities and material properties.

Contributions to Ligand Design and Coordination Chemistry (e.g., metal complexes with 2-aminonicotinates)

The design of ligands is central to the field of coordination chemistry, influencing the properties and reactivity of metal complexes. nih.gov this compound and its derivatives are excellent candidates for ligand design due to the presence of nitrogen and oxygen donor atoms. uni-wuerzburg.denih.gov The 2-amino group and the carboxylate (after hydrolysis or in its deprotonated form) can act as a bidentate chelating agent, binding to a metal center to form a stable five-membered ring. wikipedia.org This chelation is a common binding mode for amino acids with transition metals. wikipedia.orgjocpr.com

The resulting metal complexes have diverse applications, for instance, as catalysts in asymmetric synthesis or as potential therapeutic agents. mdpi.commdpi.com The specific geometry and electronic properties of the metal complex can be fine-tuned by modifying the substituents on the pyridine ring of the 2-aminonicotinate ligand. This allows for the rational design of complexes with desired catalytic or biological functions. Research has shown that 2-aminonicotinic acid can form stable complexes with a variety of divalent and trivalent metal ions. rsc.orgnih.gov The stoichiometry and coordination geometry of these complexes depend on the specific metal ion involved.

Metal IonStoichiometry (Metal:Ligand)Coordination Geometry
Mn(II)1:2Twisted Trigonal Antiprismatic
Fe(II)1:2Octahedral
Co(II)1:2Octahedral / Trigonal Antiprismatic
Ni(II)1:2Octahedral
Cu(II)1:2Octahedral
Zn(II)1:2Octahedral

These complexes demonstrate the versatility of the 2-aminonicotinate scaffold in coordination chemistry, paving the way for the development of new metal-based materials and catalysts. rsc.org

Future Research Directions and Emerging Opportunities

Exploration of Sustainable and Green Synthetic Routes for Benzyl (B1604629) 2-aminonicotinate

The chemical industry is increasingly shifting towards sustainable and environmentally benign processes. For Benzyl 2-aminonicotinate, future research will likely concentrate on developing greener synthetic alternatives that minimize waste, reduce energy consumption, and utilize renewable resources.

Conventional methods for synthesizing nicotinic acid and its derivatives often involve harsh reaction conditions, such as high temperatures and pressures, and the use of hazardous reagents like nitric acid, which can generate toxic by-products and have a low atom economy. nih.gov Greener approaches are being explored to mitigate these environmental concerns.

One promising avenue is the adoption of biocatalysis. Enzymatic processes, for instance, offer high conversion rates under mild reaction conditions. nih.gov The use of enzymes like lipase (B570770) for the synthesis of nicotinamide (B372718) derivatives from methyl nicotinate (B505614) has demonstrated high product yields in environmentally friendly solvents like tert-amyl alcohol. nih.gov Continuous-flow microreactors catalyzed by immobilized enzymes such as Novozym® 435 represent an innovative and sustainable strategy. nih.gov This approach not only shortens reaction times significantly compared to batch processes but also enhances product yield. nih.gov

Another key area of development is the use of greener solvents and catalysts for the esterification of 2-aminonicotinic acid with benzyl alcohol. Traditional esterification methods often rely on hazardous solvents. Research into replacing these with more sustainable alternatives, such as cyclohexane (B81311) for azeotropic water removal, is a step forward. researchgate.net Furthermore, the development of catalytic systems that are recyclable and avoid the use of stoichiometric toxic reagents is crucial. For example, boric acid-catalyzed condensation reactions present a greener alternative to methods employing acid chlorides or coupling reagents with poor atom economy. nih.gov

The principles of green chemistry can be systematically applied to evaluate and compare different synthetic routes. Metrics such as atom economy, process mass intensity (PMI), and the EcoScale can provide a quantitative assessment of the environmental performance of a synthesis. nih.gov

Green Chemistry MetricDescriptionRelevance to this compound Synthesis
Atom Economy A measure of the efficiency of a chemical reaction in converting reactants to the desired product.Aims to maximize the incorporation of reactant atoms into the final this compound molecule, minimizing waste.
Process Mass Intensity (PMI) The ratio of the total mass of materials used (water, solvents, reagents, reactants) to the mass of the final product.A lower PMI indicates a more sustainable process with less overall waste generation.
EcoScale A semi-quantitative tool to evaluate the greenness of a chemical reaction based on parameters like yield, price of reactants, safety, and ease of workup.Provides a comprehensive score to compare the environmental and economic viability of different synthetic routes.

Future research in this domain will likely focus on the synergistic application of these green chemistry principles to develop a truly sustainable and economically viable synthesis of this compound.

Integration of Advanced Computational Methods for Predictive Chemical Design

The integration of advanced computational methods is set to revolutionize the design and development of novel derivatives of this compound. In silico techniques offer a powerful platform for predicting molecular properties, understanding reaction mechanisms, and guiding synthetic efforts, thereby accelerating the discovery of new chemical entities with desired functionalities.

Molecular docking and dynamics simulations are invaluable tools for designing molecules with specific biological activities. nih.govnih.gov These methods can predict the binding modes of this compound derivatives with biological targets, such as enzymes or receptors. researchgate.netyoutube.com By understanding these interactions at the molecular level, it is possible to design new derivatives with enhanced potency and selectivity. For instance, in silico studies have been employed to design pyridine-based compounds as potential therapeutic agents by evaluating their physicochemical properties, drug-likeness, and ADME (Absorption, Distribution, Metabolism, and Excretion) profiles. youtube.comnih.gov

Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies can further refine the design process by correlating the structural features of a series of compounds with their biological activity. researchgate.net This allows for the identification of key structural motifs that are crucial for a desired effect.

Computational MethodApplication in this compound ResearchPredicted Outcomes
Quantum Chemistry (e.g., DFT) Analysis of electronic structure, reaction mechanisms, and spectroscopic properties.Prediction of reactivity, stability, and optimal reaction pathways. nih.govnih.govnih.govrsc.org
Molecular Docking Prediction of binding modes and affinities of derivatives with biological targets.Identification of potential lead compounds and guidance for structure-based drug design. nih.govresearchgate.netnih.govyoutube.com
Molecular Dynamics (MD) Simulations Simulation of the dynamic behavior of the molecule and its complexes with other molecules over time.Understanding the stability of ligand-receptor complexes and conformational changes. researchgate.netyoutube.com
3D-QSAR Development of predictive models for biological activity based on 3D molecular fields.Guiding the optimization of lead compounds for improved activity. researchgate.net

The future of chemical design for this compound and its analogues will likely involve a multi-faceted computational approach, where these methods are used in concert to rapidly screen virtual libraries of compounds and prioritize the most promising candidates for synthesis and experimental validation. researchgate.net

Development of Novel Reactivity Patterns for the Nicotinate Ester

Exploring and developing novel reactivity patterns for the nicotinate ester core of this compound is a fertile ground for future research. Such investigations can unlock new synthetic pathways to complex molecules and expand the utility of this compound as a versatile building block.

The pyridine (B92270) ring in this compound is susceptible to a variety of functionalization reactions. While direct C-H functionalization of pyridines can be challenging due to the electron-deficient nature of the ring, recent advances in transition-metal catalysis have opened up new possibilities. nih.gov Research into the site-selective functionalization of the C4, C5, and C6 positions of the pyridine ring, which are distal to the directing amino group, is a particularly promising area. nih.gov

The amino group at the C2 position can be leveraged to direct reactions or to participate in cyclization reactions to form fused heterocyclic systems. For instance, 2-aminopyridines are known to react with β-keto esters to form pyrido[1,2-a]pyrimidin-4-ones. ysu.am Investigating similar intramolecular or intermolecular cyclization reactions with this compound could lead to the synthesis of novel polycyclic scaffolds with potential biological activity.

The benzyl ester functionality also offers opportunities for novel transformations. Transition-metal-catalyzed "ester dance" reactions, for example, could potentially be used to isomerize the ester group to other positions on the pyridine ring. nih.gov Furthermore, the ester can be converted into other functional groups, such as amides, through enzymatic or transition-metal-catalyzed reactions. nih.gov

Tandem reactions that form multiple bonds in a single operation represent an efficient and atom-economical approach to complex molecule synthesis. nih.gov Designing tandem sequences that involve the reactivity of both the amino group and the ester functionality of this compound could streamline the synthesis of complex nitrogen-containing heterocycles. Photoredox catalysis is another emerging area that could be applied to unlock new reactivity patterns, such as the generation of radical intermediates for C-H functionalization. nih.gov

Reaction TypePotential Application to this compoundExpected Products
Distal C-H Functionalization Introduction of new substituents at the C4, C5, or C6 positions of the pyridine ring.Novel substituted this compound derivatives. nih.govnih.gov
Intramolecular Cyclization Reaction of the amino group with a suitably placed functional group to form a new ring.Fused heterocyclic systems containing the pyridine core. ysu.am
Ester Group Transformation Conversion of the benzyl ester to other functional groups like amides or participation in "ester dance" reactions.Amide derivatives or regioisomers of this compound. nih.govnih.gov
Tandem Reactions One-pot sequences involving multiple bond-forming events.Complex polycyclic molecules synthesized in a step-economical manner. nih.gov
Photoredox Catalysis Generation of radical intermediates for novel bond formations.Uniquely functionalized this compound derivatives. nih.gov

Future research in this area will likely focus on the discovery of new catalytic systems and reaction conditions that enable unprecedented transformations of the this compound scaffold.

Potential for Benchmarking and Standardization of Synthetic Protocols

The development of robust, reproducible, and scalable synthetic protocols is paramount for the successful translation of laboratory-scale discoveries to industrial applications. For this compound, there is significant potential for benchmarking and standardizing its synthesis to ensure consistent quality and facilitate its wider use as a key intermediate.

Benchmarking involves the systematic comparison of different synthetic routes against a set of predefined criteria, such as yield, purity, cost, safety, and environmental impact. This allows for the identification of the most efficient and sustainable method for producing this compound. The development of a standardized protocol, based on the benchmarked method, would provide a reliable procedure that can be readily implemented in different laboratories and at different scales.

Key aspects of a standardized protocol would include detailed specifications for starting materials, precise reaction conditions (temperature, pressure, reaction time), and a well-defined workup and purification procedure. The implementation of Quality by Design (QbD) principles can further enhance the robustness of the synthetic process by identifying critical process parameters and establishing a design space within which the process consistently delivers a product of the desired quality.

The development of standardized analytical methods for quality control is also essential. This would involve the use of techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy to accurately determine the purity of the final product and to identify and quantify any impurities.

Area of StandardizationKey ConsiderationsDesired Outcome
Synthetic Protocol Detailed description of reagents, stoichiometry, reaction conditions, and workup procedures.A reproducible and scalable synthesis of this compound with consistent yield and purity.
Starting Material Specifications Purity and characterization data for all starting materials.Minimized variability in the final product due to inconsistent starting material quality.
Analytical Methods Validated HPLC, GC, and NMR methods for purity assessment and impurity profiling.Reliable and accurate quality control of the final product.
Process Parameters Identification and control of critical process parameters (CPPs).A robust manufacturing process that consistently produces this compound meeting predefined quality attributes.

The establishment of a standardized and benchmarked synthetic protocol for this compound would not only enhance its accessibility to the broader scientific community but also facilitate its commercial production and use in the synthesis of high-value chemical products.

Q & A

Q. What are the recommended synthetic routes for Benzyl 2-aminonicotinate, and how can purity be validated?

Methodological Answer: this compound is typically synthesized via esterification or amidation reactions. A common approach involves coupling 2-aminonicotinic acid with benzyl alcohol or benzyl halides using catalysts like sulfuric acid or cerium-based catalysts . For purity validation:

  • Chromatography : Use HPLC with a C18 column (mobile phase: acetonitrile/water, 70:30) to assess purity >95%.
  • Spectroscopy : Confirm structure via 1^1H NMR (e.g., benzyl protons at δ 7.2–7.4 ppm, amine protons at δ 5.8–6.2 ppm) and FT-IR (C=O stretch ~1700 cm1^{-1}) .
  • Elemental Analysis : Validate molecular formula consistency (e.g., C13_{13}H12_{12}N2_2O2_2) with <0.3% deviation .

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

  • Ventilation : Use fume hoods to avoid inhalation (risk of respiratory irritation) .
  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • First Aid : For spills, neutralize with sodium bicarbonate and adsorb with inert material. In case of exposure, rinse eyes/skin with water for 15+ minutes and seek medical attention .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

Methodological Answer: Use a Design of Experiments (DoE) approach:

  • Variables : Test temperature (60–120°C), molar ratios (acid:alcohol, 1:1–1:3), and catalyst loading (1–5 wt%).
  • Catalyst Screening : Compare cerium phosphate (yields ~85% at 90°C) vs. sulfuric acid (yields ~78% but higher byproduct formation) .
  • Kinetic Modeling : Fit time-course data to a second-order rate law to identify rate-limiting steps (e.g., diffusion vs. activation control) .

Q. How can contradictions in spectral data during derivative characterization be resolved?

Methodological Answer:

  • Cross-Validation : Compare 13^{13}C NMR, MS, and XRD data. For example, ambiguous carbonyl signals in IR can be clarified via 13^{13}C NMR (δ 165–170 ppm for esters) .
  • Crystallography : Resolve stereochemical ambiguities using single-crystal XRD (e.g., CCDC deposition numbers for reference structures) .
  • Computational Chemistry : Validate spectral assignments via DFT calculations (e.g., Gaussian09 with B3LYP/6-31G*) .

Q. What catalytic mechanisms underlie the degradation or functionalization of this compound?

Methodological Answer:

  • Oxidative Pathways : In nitrate-catalyzed systems, benzyl alcohol intermediates form nitrite esters (e.g., PhCH2_2ONO), which decompose to aldehydes via HNO elimination .
  • Acid-Catalyzed Hydrolysis : Protonation of the ester carbonyl enhances nucleophilic attack by water, yielding 2-aminonicotinic acid and benzyl alcohol. Monitor via pH-controlled kinetics (e.g., rate constants at pH 2–6) .

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